molecular formula C23H22N6O3S B2981062 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 852047-47-3

2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide

Cat. No.: B2981062
CAS No.: 852047-47-3
M. Wt: 462.53
InChI Key: PIYKNCVEVQVHQJ-UHFFFAOYSA-N
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Description

2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a sulfanyl-acetamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by their functionalization and coupling. Typical reaction conditions might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Formation of the pyrimidine ring: This often involves the condensation of urea with β-dicarbonyl compounds.

    Coupling reactions: These might involve the use of coupling agents like EDCI or DCC to link the triazole and pyrimidine moieties.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:

    Batch reactors: for small-scale production.

    Continuous flow reactors: for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation at the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, or alkylating agents.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Alcohols or amines.

    Substitution products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example:

    Enzyme inhibition: It might inhibit enzymes by binding to their active sites.

    Receptor binding: It could act as an agonist or antagonist at specific receptors.

    Pathways involved: This would depend on the biological system being studied, such as metabolic pathways or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
  • **2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern on the triazole and pyrimidine rings, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S/c1-14-6-5-8-17(10-14)29-19(11-16-12-20(30)26-22(32)24-16)27-28-23(29)33-13-21(31)25-18-9-4-3-7-15(18)2/h3-10,12H,11,13H2,1-2H3,(H,25,31)(H2,24,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYKNCVEVQVHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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